Benzopyran carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carboxylic acid can be achieved through several methods. One common approach is the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine . Another method involves the Pechmann condensation, which uses phenols and β-keto esters in the presence of acid catalysts like sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-carboxylic acid often involves the use of green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and energy-efficient processes. For example, the use of ionic liquids as catalysts in the Pechmann condensation has been explored to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form coumarin derivatives with different functional groups.
Reduction: Reduction reactions can convert the lactone ring to a dihydro derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives, such as hydroxycoumarins, methoxycoumarins, and aminocoumarins, which have distinct biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also chelate metal ions, enhancing its biological activity . In medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its fragrance and biological activities.
3-Carbethoxycoumarin: A derivative with an ethyl ester group, used in organic synthesis.
Trolox: A vitamin E derivative with potent antioxidant properties.
Uniqueness
2H-1-Benzopyran-2-carboxylic acid stands out due to its unique combination of a coumarin core with a carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8O3 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,9H,(H,11,12) |
InChI Key |
HMXJOWDZAJWLTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(O2)C(=O)O |
Origin of Product |
United States |
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